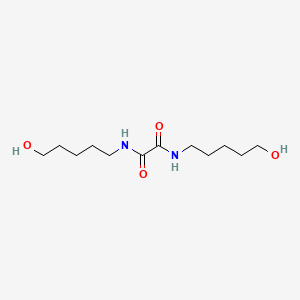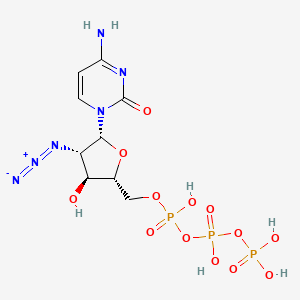![molecular formula C16H20BrNS B14432957 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide CAS No. 77148-98-2](/img/structure/B14432957.png)
1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide is a quaternary ammonium compound with a unique structure that combines a pyridinium ion with a phenylbutyl sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide typically involves the quaternization of 2-[(4-phenylbutyl)sulfanyl]pyridine with methyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The phenylbutyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium chloride, potassium iodide, or sodium hydroxide are typically employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Corresponding halide or hydroxide salts.
科学研究应用
1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: It can be used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound may exhibit antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Industry: It can be used in the formulation of specialty chemicals and materials, such as surfactants and ionic liquids.
作用机制
The mechanism of action of 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may inhibit enzyme activity by binding to active sites or altering protein conformation.
Similar Compounds:
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetylpyridinium chloride: A pyridinium-based compound used in oral care products.
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase-transfer catalyst.
Uniqueness: this compound is unique due to its specific combination of a pyridinium ion and a phenylbutyl sulfanyl group. This structure imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
属性
| 77148-98-2 | |
分子式 |
C16H20BrNS |
分子量 |
338.3 g/mol |
IUPAC 名称 |
1-methyl-2-(4-phenylbutylsulfanyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C16H20NS.BrH/c1-17-13-7-5-12-16(17)18-14-8-6-11-15-9-3-2-4-10-15;/h2-5,7,9-10,12-13H,6,8,11,14H2,1H3;1H/q+1;/p-1 |
InChI 键 |
ZCYQUHCVDCBJIF-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CC=C1SCCCCC2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










